6,8-dioxabicyclo[3.2.1]octan-4-ol, Mixture of diastereomers
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Overview
Description
6,8-Dioxabicyclo[321]octan-4-ol, a mixture of diastereomers, is a bicyclic compound characterized by its unique structure containing two oxygen atoms within a bicyclic framework
Mechanism of Action
Mode of Action
The compound undergoes a skeletal rearrangement when treated with thionyl chloride (SOCl2) in the presence of pyridine . This process involves an oxygen migration from C5 to C4, resulting in a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring-system via the chlorosulfite intermediate .
Biochemical Pathways
The compound’s rearrangement process suggests that it may interact with biochemical pathways involving similar skeletal rearrangements or those that can be influenced by the resulting 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring-system .
Result of Action
The skeletal rearrangement process suggests that the compound may induce changes in molecular structures that could potentially influence cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dioxabicyclo[3.2.1]octan-4-ol typically involves the acid-catalyzed cyclization of suitable precursors. One common method includes the use of levoglucosenone, which is derived from the pyrolysis of cellulose-containing materials. The cyclization reaction can be promoted by thionyl chloride in the presence of pyridine, leading to the formation of the desired bicyclic structure .
Industrial Production Methods
On an industrial scale, the production of 6,8-dioxabicyclo[3.2.1]octan-4-ol can be achieved through the large-scale pyrolysis of lignocellulosic biomass, followed by selective acidification and cyclization. This method allows for the efficient production of the compound, which can then be further purified and used in various applications .
Chemical Reactions Analysis
Types of Reactions
6,8-Dioxabicyclo[3.2.1]octan-4-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the 4-position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 6,8-dioxabicyclo[3.2.1]octan-4-ol include thionyl chloride, pyridine, and diethylaminosulfur trifluoride (DAST). Reaction conditions often involve the use of organic solvents such as dichloromethane and temperatures ranging from room temperature to elevated temperatures .
Major Products Formed
The major products formed from the reactions of 6,8-dioxabicyclo[3.2.1]octan-4-ol include chlorinated derivatives, oxidized products, and various substituted analogs.
Scientific Research Applications
6,8-Dioxabicyclo[3.2.1]octan-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block for the synthesis of complex molecules and as a platform chemical for constructing chiral small molecules.
Biology: Investigated for its potential biological activities and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals and as a building block for drug molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,8-dioxabicyclo[3.2.1]octan-4-ol include other bicyclic compounds such as levoglucosenone and cyrene. These compounds share structural similarities and undergo similar types of chemical reactions .
Uniqueness
What sets 6,8-dioxabicyclo[3.2.1]octan-4-ol apart is its unique combination of two oxygen atoms within the bicyclic framework, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and as a platform chemical for further transformations .
Properties
CAS No. |
375348-81-5 |
---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.1 |
Purity |
95 |
Origin of Product |
United States |
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